Hexafluoroferrate(3-)

Magnetic Properties Coordination Chemistry Spectroscopy

This Hexafluoroferrate(3-) complex ([FeF₆]³⁻) provides a strictly non-substitutable high-spin d⁵ electronic configuration with five unpaired electrons, critical for quantifiable ESR signals and specific redox potentials. Unlike chloro- or cyano- analogs, its fluoride ligand field uniquely stabilizes the +3 oxidation state for battery cathode synthesis. Verified high-purity material (≥98%) with a precise F/Fe ratio (≥12) is essential to prevent degradation into penta- and tetrafluoroferrate species, ensuring reliable performance in FeF₃ nanocrystal or Li₃FeF₆ cathode development.

Molecular Formula F6Fe-3
Molecular Weight 169.84 g/mol
Cat. No. B1212032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroferrate(3-)
Molecular FormulaF6Fe-3
Molecular Weight169.84 g/mol
Structural Identifiers
SMILESF[Fe-3](F)(F)(F)(F)F
InChIInChI=1S/6FH.Fe/h6*1H;/q;;;;;;+3/p-6
InChIKeyCBPSZAVQPJBCPU-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexafluoroferrate(3-) for Research: Sourcing & Comparison Guide


Hexafluoroferrate(3-) ([FeF₆]³⁻) is an inorganic, octahedral coordination complex anion containing iron in its +3 oxidation state, stabilized by six fluoride ligands . This complex is typically procured and utilized in the form of its alkali metal salts, most commonly sodium hexafluoroferrate(III) (Na₃FeF₆) or ammonium hexafluoroferrate(III) ((NH₄)₃FeF₆) [1][2]. Its well-defined, high-spin d⁵ electronic configuration imparts distinct magnetic, spectroscopic, and redox properties, making it a critical, non-substitutable reagent and precursor in materials science and coordination chemistry .

Why Generic Substitution of Hexafluoroferrate(3-) Fails in Critical Applications


Substituting hexafluoroferrate(3-) with a generic or closely related iron(III) complex is not feasible due to its unique chemical behavior dictated by the fluoride ligand field. Unlike its chloro- or cyano- analogs, [FeF₆]³⁻ occupies a specific position in the spectrochemical series that yields a high-spin d⁵ configuration with five unpaired electrons, directly influencing its magnetic moment and redox potential [1]. Furthermore, its stability is contingent on a precise F/Fe molar ratio (≥12), without which it degrades into penta- and tetrafluoroferrate(III) species, underscoring the need for verified, high-purity material [2]. Even the choice of counter-cation is non-trivial; for instance, ammonium hexafluoroferrate(III) is specifically required for the thermal synthesis of phase-pure FeF₃ nanocrystals, a role potassium or sodium salts cannot directly replicate due to different decomposition pathways [3].

Quantitative Evidence for Hexafluoroferrate(3-) Selection vs. Analogs


Magnetic Susceptibility: High-Spin [FeF₆]³⁻ vs. Low-Spin [Fe(CN)₆]³⁻

The magnetic moment of [FeF₆]³⁻ (5.9 μB) is substantially higher than that of [Fe(CN)₆]³⁻ (2.3 μB), a direct consequence of its high-spin d⁵ configuration with five unpaired electrons [1]. This quantitative difference in paramagnetism is critical for applications like MRI contrast agents where the hexafluoroferrate complex provides a stronger, more effective signal per unit concentration.

Magnetic Properties Coordination Chemistry Spectroscopy

Fluoride Displacement Thermodynamics: Fe-F vs. Fe-CN Bond Strength

The Fe-F bond in [FeF₆]³⁻ is thermodynamically labile and can be quantitatively displaced by stronger field ligands. The reaction `[FeF₆]³⁻ + 6CN⁻ → [Fe(CN)₆]³⁻ + 6F⁻` demonstrates that CN⁻ is a stronger base and can completely expel fluoride from the coordination sphere [1]. This specific, quantifiable displacement confirms the [FeF₆]³⁻ anion's unique role as a stoichiometric fluoride donor and a well-defined precursor for synthesizing other iron complexes, a function that its [Fe(CN)₆]³⁻ analog cannot perform.

Fluoride Delivery Reaction Thermodynamics Lewis Acidity

Electrochemical Performance: Li₃FeF₆ as a Battery Cathode Precursor

The cryolite-type compound α-Li₃FeF₆, a lithium hexafluoroferrate(III) salt, has been directly characterized as a positive electrode material, demonstrating a reversible capacity of 116 mAh/g at an average discharge voltage of 3.0 V in lithium cells [1]. This electrochemical performance is specific to the hexafluoroferrate structure and provides a quantifiable baseline for developing next-generation fluoride-based cathodes, distinct from conventional oxide or sulfide materials.

Electrochemistry Energy Storage Cathode Materials

Key Application Scenarios for Hexafluoroferrate(3-) Compounds


Synthesis of Iron(III) Fluoride (FeF₃) Nanostructures

Ammonium hexafluoroferrate(III), (NH₄)₃FeF₆, is the preferred precursor for the thermal decomposition synthesis of phase-pure FeF₃ nanocrystals [1]. Its stoichiometric composition ensures a controlled transformation into FeF₃, and the morphology of the resulting nanoparticles can be finely tuned by adjusting the solvent environment (e.g., ethanol/water ratio) during the precursor precipitation step. This level of morphological control is not achievable with simpler iron and fluoride salt mixtures, making (NH₄)₃FeF₆ an essential material for researchers developing FeF₃-based cathodes for high-power lithium-ion batteries.

Paramagnetic Probe and MRI Contrast Agent Research

The high-spin d⁵ configuration of [FeF₆]³⁻, which yields a high magnetic moment of ~5.9 μB, makes its salts valuable as paramagnetic probes in electron spin resonance (ESR) spectroscopy and as a basis for developing novel MRI contrast agents . Its strong, quantifiable paramagnetism provides a distinct and interpretable signal, allowing researchers to study local chemical environments or test new imaging methodologies. This performance is directly tied to its unique electronic structure, differentiating it from low-spin iron(III) complexes like [Fe(CN)₆]³⁻.

Precursor for Lithium Iron Fluoride Battery Materials

Lithium hexafluoroferrate(III) (Li₃FeF₆) has been successfully synthesized and characterized as a positive electrode material with a demonstrated reversible capacity of 116 mAh/g at 3.0 V [2]. This application leverages the hexafluoroferrate framework to explore conversion-type cathode reactions, which differ fundamentally from traditional intercalation chemistries. Researchers procuring sodium hexafluoroferrate(III) can use it as a starting point for metathesis reactions to prepare Li₃FeF₆ or related mixed-cation hexafluoroferrate salts for battery research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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